molecular formula C8H17NO2 B14432563 3-Tert-butyl-1,5,3-dioxazepane CAS No. 75872-61-6

3-Tert-butyl-1,5,3-dioxazepane

Cat. No.: B14432563
CAS No.: 75872-61-6
M. Wt: 159.23 g/mol
InChI Key: KBOFUDHFZARIQU-UHFFFAOYSA-N
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Description

3-Tert-butyl-1,5,3-dioxazepane is a heterocyclic compound containing both oxygen and nitrogen atoms within its seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1,5,3-dioxazepane can be achieved through several methods. One efficient synthetic procedure involves the transamination of this compound with arylamines. This reaction is typically carried out in the presence of catalytic amounts of samarium and cobalt compounds . Another method involves the reaction of 1,2-ethanediol with N,N-bis(methoxymethyl)aryl(hetaryl)amines under similar catalytic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes involving transition and rare earth metals suggests potential scalability for industrial applications. The use of catalysts such as samarium nitrate and cobalt chloride can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1,5,3-dioxazepane undergoes various chemical reactions, including transamination, oxidation, and substitution reactions.

Common Reagents and Conditions

    Transamination: This reaction involves the use of primary arylamines and catalysts such as samarium nitrate and cobalt chloride.

    Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms within the dioxazepane ring, often facilitated by the presence of suitable nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, transamination with aniline can yield N-phenyl-1,5,3-dioxazepane .

Scientific Research Applications

3-Tert-butyl-1,5,3-dioxazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1,5,3-dioxazepane involves its interaction with various molecular targets and pathways. The coordination of the nitrogen atom to the central atom of a catalyst, such as samarium or cobalt, plays a significant role in its reactivity and selectivity in chemical reactions . This coordination can enhance the compound’s ability to undergo transamination and other reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-1,5,3-dioxazepane is unique due to its tert-butyl group, which can influence its chemical reactivity and stability. The presence of this bulky group can also affect the compound’s interactions with catalysts and other reagents, making it distinct from other dioxazepane derivatives.

Properties

CAS No.

75872-61-6

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-tert-butyl-1,5,3-dioxazepane

InChI

InChI=1S/C8H17NO2/c1-8(2,3)9-6-10-4-5-11-7-9/h4-7H2,1-3H3

InChI Key

KBOFUDHFZARIQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1COCCOC1

Origin of Product

United States

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